Cyclohex-3-ene-1-carboxylic anhydride
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Overview
Description
Cyclohex-3-ene-1-carboxylic anhydride is an organic compound with the molecular formula C7H8O3 It is a cyclic anhydride derived from cyclohex-3-ene-1-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-carboxylic anhydride can be synthesized through several methods. One common approach involves the dehydration of cyclohex-3-ene-1-carboxylic acid using acetic anhydride or other dehydrating agents under reflux conditions . Another method includes the reaction of cyclohex-3-ene-1-carboxylic acid with thionyl chloride, followed by cyclization to form the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale dehydration processes using efficient dehydrating agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-ene-1-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-ene-1-carboxylic acid.
Reduction: Reduction reactions can convert the anhydride to cyclohex-3-ene-1-carboxylic alcohol.
Substitution: The anhydride can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the anhydride under mild conditions to form amides and esters, respectively.
Major Products
Oxidation: Cyclohex-3-ene-1-carboxylic acid.
Reduction: Cyclohex-3-ene-1-carboxylic alcohol.
Substitution: Amides and esters.
Scientific Research Applications
Cyclohex-3-ene-1-carboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-carboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent acid from which the anhydride is derived.
Cyclohex-3-ene-1-carboxaldehyde: An aldehyde with similar structural features.
Cyclohex-3-ene-1-carboxylic alcohol: A reduced form of the anhydride.
Uniqueness
Cyclohex-3-ene-1-carboxylic anhydride is unique due to its cyclic anhydride structure, which imparts distinct reactivity compared to its acid, aldehyde, and alcohol counterparts. This unique structure makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
40608-18-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
cyclohex-3-ene-1-carbonyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |
InChI Key |
VWOMPABUYLIFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)OC(=O)C2CCC=CC2 |
Origin of Product |
United States |
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